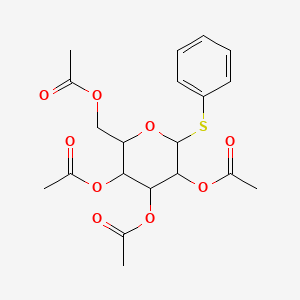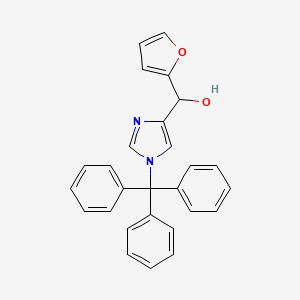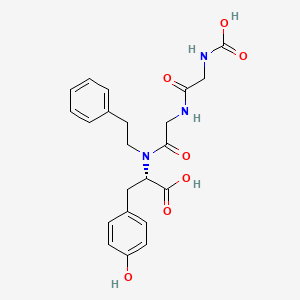
YTTRIUM SILICIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium silicide is a compound formed by the combination of yttrium and silicon. It is known for its unique properties, such as low electrical resistivity and high-temperature stability, making it a valuable material in various technological applications. This compound is particularly noted for its potential use in semiconductor devices due to its low Schottky barrier height, which enhances the efficiency of electronic components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Yttrium silicide can be synthesized through several methods, including:
Solid-State Reaction: This involves the direct reaction of yttrium and silicon at high temperatures.
Sputtering Deposition: A thin film of yttrium is deposited on a silicon substrate using radio frequency sputtering, followed by annealing to form this compound.
Chemical Vapor Deposition: This method involves the reaction of yttrium chloride and silane gas at elevated temperatures to produce this compound films.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces and controlled atmospheres to prevent oxidation. The use of advanced deposition techniques, such as molecular beam epitaxy, ensures the formation of high-quality this compound films with precise control over thickness and composition .
Types of Reactions:
Oxidation: this compound undergoes oxidation at high temperatures, forming yttrium oxide and silicon dioxide.
Reduction: this compound can be reduced back to its elemental components under specific conditions, although this is less common in practical applications.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures (1000-1200°C) is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas or other reducing atmospheres can be used for reduction processes.
Major Products:
Oxidation Products: Yttrium oxide (Y2O3) and silicon dioxide (SiO2).
Reduction Products: Elemental yttrium and silicon.
Wissenschaftliche Forschungsanwendungen
Yttrium silicide has a wide range of applications in scientific research and industry:
Semiconductor Devices: Due to its low Schottky barrier height, this compound is used in the fabrication of metal-oxide-semiconductor field-effect transistors (MOSFETs) and other semiconductor devices.
Protective Coatings: Its high-temperature stability makes this compound an excellent material for protective coatings in high-temperature environments, such as turbine blades and aerospace components.
Catalysis: this compound is also explored for its catalytic properties in various chemical reactions, including hydrogenation and dehydrogenation processes.
Wirkmechanismus
The primary mechanism by which yttrium silicide exerts its effects is through its interaction with silicon substrates. The formation of a low Schottky barrier height at the interface between this compound and silicon enhances electron mobility, reducing contact resistance and improving the performance of semiconductor devices . Additionally, the high-temperature stability and oxidation resistance of this compound make it an effective protective coating material.
Vergleich Mit ähnlichen Verbindungen
- Titanium Silicide (TiSi2)
- Nickel Silicide (NiSi)
- Cobalt Silicide (CoSi2)
Yttrium silicide stands out due to its unique combination of low electrical resistivity, high-temperature stability, and low Schottky barrier height, making it a versatile material for advanced technological applications.
Eigenschaften
CAS-Nummer |
12067-55-9 |
|---|---|
Molekularformel |
Si2Y |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







